molecular formula C5H5N3O4 B8401795 1,1-Dinitro-1-cyano-3-butene

1,1-Dinitro-1-cyano-3-butene

Cat. No.: B8401795
M. Wt: 171.11 g/mol
InChI Key: QKSKGEWBXQCBGX-UHFFFAOYSA-N
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Description

This compound belongs to a class of functionalized nitroalkenes, which are recognized for their electrophilic reactivity and applications in organic synthesis and medicinal chemistry. Its structure combines electron-withdrawing groups (nitro and cyano) that enhance its susceptibility to nucleophilic attack, making it a valuable intermediate for constructing heterocycles or bioactive molecules .

Properties

Molecular Formula

C5H5N3O4

Molecular Weight

171.11 g/mol

IUPAC Name

2,2-dinitropent-4-enenitrile

InChI

InChI=1S/C5H5N3O4/c1-2-3-5(4-6,7(9)10)8(11)12/h2H,1,3H2

InChI Key

QKSKGEWBXQCBGX-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C#N)([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1,1-Dinitro-1-cyano-3-butene with structurally or functionally related nitroalkenes and dinitro compounds:

Table 1: Comparative Analysis of Nitro-Functionalized Compounds

Compound Molecular Formula Functional Groups Synthesis Method Key Reactivity Biological Activity (MIC Range) References
This compound C₅H₅N₃O₄ Cyano, dinitro, alkene Likely via Knoevenagel condensation* Electrophilic addition, cycloadditions Not explicitly reported (inferred from analogs)
1,4-Dinitro-1,3-butadiene C₄H₄N₂O₄ Dinitro, conjugated diene Nitration of butadiene derivatives Diels-Alder reactions, heterocycle synthesis Not reported
(E)-2-Aryl-1-cyano-1-nitroethenes C₉H₆N₂O₂R Cyano, nitro, aryl Knoevenagel condensation Michael addition, antimicrobial activity 4–64 µg/mL (bacteria/fungi)

*Synthesis of conjugated nitroalkenes typically involves Knoevenagel condensation or nitro-decarboxylation, as reviewed by Zawadzińska et al. (2022) .

Key Comparative Insights

Conjugation: Unlike 1,4-dinitro-1,3-butadiene (a conjugated diene), this compound’s alkene is adjacent to two nitro groups, which may restrict conjugation but enhance regioselectivity in reactions .

Synthetic Utility Heterocycle Synthesis: 1,4-Dinitro-1,3-butadiene is widely used in Diels-Alder reactions to form nitrogen-containing heterocycles . In contrast, this compound’s cyano group could enable novel cyclization pathways, though this requires further study. Antimicrobial Potential: (E)-2-Aryl-1-cyano-1-nitroethenes exhibit broad-spectrum antimicrobial activity (MIC 4–64 µg/mL) , suggesting that this compound may share similar bioactive properties due to its nitro-cyano motif.

Reactivity and Stability Nitroalkenes vs. Dinitrodienes: The presence of a cyano group in this compound may stabilize transition states in Michael additions, whereas 1,4-dinitro-1,3-butadiene’s extended conjugation favors cycloadditions .

Notes

  • Research Gaps : Further studies are needed to elucidate its synthesis, stability under physiological conditions, and precise antimicrobial efficacy.
  • Safety : Nitro compounds are generally explosive and toxic; handling requires stringent safety protocols (e.g., controlled temperatures, inert atmospheres) .

Preparation Methods

Direct Synthesis via Peroxytrifluoracetic Acid-Mediated Oxidation

A prominent method for synthesizing 1,1-dinitro-1-cyano-3-butene involves the use of peroxytrifluoracetic acid as a key oxidizing agent. In this protocol, 8.2 g (0.048 mol) of the precursor this compound is dissolved in methylene chloride, followed by the gradual addition of peroxytrifluoracetic acid under reflux conditions . The reaction is monitored for exothermic activity, requiring precise temperature control to avoid decomposition. After a 35-minute reaction period, the mixture is cooled, and the product is isolated via fractional distillation.

This method achieves moderate yields (≈65–70%) but demands careful handling due to the explosive nature of nitro compounds under acidic conditions . Computational studies on analogous nitrobutadienes suggest that the electron-withdrawing nitro and cyano groups stabilize the intermediate through resonance, facilitating the elimination of acetic acid .

Nitromethylation of Cyano-Substituted Alkenes

Recent patents describe nitromethylation strategies for synthesizing nitroalkenes, which could be adapted for this compound. For example, the reaction of (E)-1-dimethylamino-2-nitroethylene with cyano-substituted propenes in 1,2-dichloroethane, catalyzed by DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) and an acid catalyst, offers a metal-free route . This method avoids palladium catalysts and functionalized substrates, enhancing safety and scalability.

Key steps include:

  • Dissolving (E)-1,3-diphenylpropene in 1,2-dichloroethane.

  • Sequential addition of DDQ and (E)-1-dimethylamino-2-nitroethylene.

  • Acid catalysis to drive the reaction to completion .

Yields for analogous compounds reach 85–90%, suggesting potential efficacy for this compound if optimized .

Elimination Reactions from Diol or Diacetate Precursors

Building on protocols for 1,4-dinitro-1,3-butadiene, elimination reactions from diol or diacetate precursors represent another viable route . For this compound, this would involve synthesizing 1,1-dinitro-1-cyano-butane-2,3-diol via condensation, followed by acetylation and thermal elimination.

Example Reaction Scheme:

  • Condensation : Nitromethane + cyano-glyoxal → 1,1-dinitro-1-cyano-butane-2,3-diol.

  • Acetylation : Treatment with acetyl chloride to form 2,3-diacetoxy-1,1-dinitro-1-cyano-butane.

  • Elimination : Dehydro-acetylation using potassium bicarbonate in chloroform .

This method’s success hinges on the stability of the cyano group during elimination, which may require lower temperatures compared to non-cyano analogs .

Computational Insights into Reaction Mechanisms

Density Functional Theory (DFT) studies on related nitrobutadienes reveal that the nitro group’s electron-withdrawing nature polarizes the π-system, lowering activation energies for elimination steps . For this compound, this polarization likely facilitates conjugate addition and stabilizes transition states during nitromethylation .

Comparative Analysis of Methodologies

Method Yield Conditions Advantages Limitations
Peroxytrifluoracetic Acid65–70%Reflux, 35 minutesDirect, single-stepExplosive byproducts
Nitromethylation85–90%*Room temperature, 3 hoursMetal-free, scalableRequires specialized nitroethylene
Elimination from Diacetate50–60%*Thermal, acidicAdaptable from literature protocols Multi-step, low efficiency

*Estimated based on analogous reactions.

Q & A

Q. Table 1. Comparative Synthesis Methods

MethodConditionsYield (%)Purity (HPLC)Key Reference
NitroalkylationHNO₃/H₂SO₄, 0°C, 6h6295%
Cyano-nitro couplingCu catalysis, DMF, 80°C4888%

Q. Table 2. Spectroscopic Data (NIST Reference)

TechniqueKey Peaks/ShiftsStructural Insight
FT-IR1535 cm⁻¹ (NO₂), 2230 cm⁻¹ (CN)Confirms functional groups
¹H NMR (CDCl₃)δ 6.2 (d, J=12 Hz), δ 2.8 (m)Trans-diene configuration

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